Febuxostat acyl glucuronide is a metabolite of the xanthine oxidoreductase inhibitor febuxostat. Febuxostat acyl glucuronide is formed via glucuronidation of febuxostat by uridine diphosphate-glucuronosyltransferases (UGTs).
Synthesis Analysis
While the synthesis of Febuxostat AG is not explicitly detailed in the provided papers, they describe its formation through the incubation of Febuxostat with human liver microsomes in the presence of uridine 5'-diphospho-glucuronic acid (UDPGA). [, ] This indicates enzymatic synthesis utilizing the UDP-glucuronosyltransferase (UGT) enzyme system.
Molecular Structure Analysis
Febuxostat AG is formed through the conjugation of glucuronic acid to the carboxylic acid group of Febuxostat via an ester linkage. [] While the specific isomer (1-O-acyl glucuronide, 2-O-acyl glucuronide, etc.) is not explicitly stated in all papers, it is identified as a 1-β-O-acyl glucuronide in one study. []
Chemical Reactions Analysis
Hydrolysis: Febuxostat AG can be hydrolyzed back to Febuxostat, both enzymatically and non-enzymatically. This reaction is influenced by pH and temperature. [, ]
Acyl Migration: Febuxostat AG, like other acyl glucuronides, can undergo acyl migration, where the glucuronic acid moiety rearranges to different positions on the Febuxostat molecule. [, , ]
Covalent Binding: Febuxostat AG, being an electrophilic molecule, can react with nucleophilic groups in proteins and other biomolecules, forming covalent adducts. [, , , ] This reactivity is considered a potential mechanism for toxicity of acyl glucuronides. [, , ]
Mechanism of Action
The mechanism of action of Febuxostat AG as a metabolite is primarily related to its role in the elimination of Febuxostat from the body. Being more water-soluble than the parent drug, Febuxostat AG is more readily excreted in urine and feces. []
Applications
Metabolism and Pharmacokinetic Studies: Febuxostat AG is used as a marker for Febuxostat metabolism and to understand its disposition in the body. Studies have investigated its formation, elimination pathways, and potential for enterohepatic circulation. [, ]
Drug-Drug Interaction Studies: Given its potent inhibition of OAT3, Febuxostat AG is utilized to investigate potential drug-drug interactions with co-administered medications that are also substrates or inhibitors of OAT3. [, ]
Toxicological Studies: The reactivity of Febuxostat AG, particularly its potential for covalent binding to proteins, has prompted research into its potential role in toxicity. Studies have investigated the formation of adducts with proteins like human serum albumin and their potential link to hypersensitivity reactions. []
Transporter Characterization: Research on Febuxostat AG has provided valuable information about the substrate specificity and function of drug transporters like OAT3 and MRP3. [, ]
Related Compounds
Febuxostat
Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme involved in the breakdown of purines to uric acid. It is primarily used to treat hyperuricemia and gout. Febuxostat is extensively metabolized in the liver, with its major metabolite being Febuxostat Acyl Glucuronide. [, ]
Relevance: Febuxostat is the parent compound of Febuxostat Acyl Glucuronide. It is structurally related by the presence of a carboxylic acid group, which undergoes glucuronidation to form the acyl glucuronide metabolite. [, ]
67M-1
Compound Description: 67M-1 is a hydroxylated metabolite of Febuxostat, formed by the addition of a hydroxyl group to the parent molecule. It is one of the major metabolites of Febuxostat, accounting for approximately 10% of the profiled dose. []
Relevance: 67M-1 is structurally related to Febuxostat Acyl Glucuronide through its shared parent compound, Febuxostat. Both 67M-1 and Febuxostat Acyl Glucuronide are formed through different metabolic pathways of Febuxostat. []
67M-2
Compound Description: 67M-2 is another hydroxylated metabolite of Febuxostat, structurally similar to 67M-1 but with the hydroxyl group at a different position. Like 67M-1, it represents a significant portion of the profiled dose, accounting for about 11%. []
Relevance: 67M-2 shares structural similarities with Febuxostat Acyl Glucuronide through their common parent compound, Febuxostat. Both are generated from Febuxostat through distinct metabolic transformations. []
67M-4 Di-carboxylic Acid
Compound Description: 67M-4 Di-carboxylic Acid is a metabolite of Febuxostat characterized by the presence of two carboxylic acid groups. It represents a considerable portion of the administered Febuxostat dose, approximately 14%. []
Relevance: 67M-4 Di-carboxylic Acid, like Febuxostat Acyl Glucuronide, is a metabolite of Febuxostat and shares the core structure of the parent compound. The presence of two carboxylic acid groups in 67M-4 suggests a potential for forming acyl glucuronide metabolites similar to Febuxostat Acyl Glucuronide. []
67M-1 Sulfate Conjugate
Compound Description: 67M-1 Sulfate Conjugate is a metabolite formed by the sulfation of 67M-1, a hydroxylated metabolite of Febuxostat. It constitutes a minor portion, around 3%, of the administered Febuxostat dose. []
Relevance: 67M-1 Sulfate Conjugate, through its precursor 67M-1, is structurally linked to Febuxostat Acyl Glucuronide via their shared parent molecule, Febuxostat. They represent different metabolic products arising from Febuxostat. []
Dehydrated 67M-1/67M-2 Acyl-glucuronide
Compound Description: This metabolite is a dehydrated form of the acyl glucuronide conjugate of either 67M-1 or 67M-2. It is found in minimal quantities, approximately 0.5% of the administered Febuxostat dose. []
Relevance: Dehydrated 67M-1/67M-2 Acyl-glucuronide shares a close structural relationship with Febuxostat Acyl Glucuronide as both are acyl glucuronide conjugates of Febuxostat metabolites. This highlights the propensity of Febuxostat and its metabolites to undergo glucuronidation, forming acyl glucuronide metabolites. []
Rivaroxaban
Compound Description: Rivaroxaban is a direct factor Xa inhibitor used as an anticoagulant to prevent blood clots. It is a substrate of the organic anion transporter 3 (OAT3). []
Relevance: Although structurally unrelated to Febuxostat Acyl Glucuronide, Rivaroxaban is relevant in the context of potential drug-drug interactions. Both Febuxostat and its acyl glucuronide metabolite have been shown to inhibit OAT3, potentially impacting the clearance and increasing the systemic exposure of Rivaroxaban, thereby increasing the risk of bleeding. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FIN56 is a fluorene that is N-9H-fluoren-9-ylidenehydroxylamine substituted by N-cyclohexylsulfonyl groups at positions 2 and 7. It induces ferroptosis via degradation of GPX4 and also binds and activates squalene synthase. It has a role as a ferroptosis inducer and an EC 1.11.1.9 (glutathione peroxidase) inhibitor. It is a member of fluorenes, a ketoxime and a sulfonamide. It is functionally related to a 9-hydroxyiminofluorene-2,7-disulfonamide.
FINO2 is an oxaspiro compound that is 1,2-dioxaspiro[4.5]decane substituted by methyl, 2-hydroxyethyl and tert-butyl groups at positions 3, 3 and 8, respectivey (the 5s,8s-stereoisomer). It induces ferroptosis in cancer cells by indirectly inhibiting glutathione peroxidase 4 (GPX4) enzymatic function and directly oxidizes iron leading to widespread lipid peroxidation. It has a role as a ferroptosis inducer and an antineoplastic agent. It is an oxaspiro compound, an organic peroxide, a primary alcohol and an organic heterobicyclic compound.
Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+). Multiple sclerosis, or MS, is a devastating inflammatory disease that often progresses and causes severe neurological, physical, and cognitive effects. Fingolimod is a sphingosine 1-phosphate receptor modulator for the treatment of relapsing-remitting multiple sclerosis. It was developed by Novartis and initially approved by the FDA in 2010. Fingolimod was also studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus. Fingolimod is a Sphingosine 1-phosphate Receptor Modulator. The mechanism of action of fingolimod is as a Sphingosine 1-Phosphate Receptor Modulator. Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy and with rare instances of clinically apparent, acute liver injury that can be severe and even fatal. Fingolimod is a natural product found in Isaria sinclairii with data available. Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS. See also: Fingolimod Hydrochloride (has salt form); Fingolimod Lauryl Sulfate (active moiety of).
Fipronil-sulfone is a member of the class of pyrazoles that is 1H-pyrazole that is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfonyl, and amino groups, respectively. It is a metabolite of the agrochemical fipronil. It has a role as a marine xenobiotic metabolite. It is a member of pyrazoles, a dichlorobenzene, a nitrile, a member of (trifluoromethyl)benzenes and a sulfone.